Predicted Lipophilicity (XLogP3) Differentiation vs. 5-Phenyl-1H-1,2,4-triazole-3-sulfonamide
CAS 4922-97-8 exhibits a computed XLogP3 of −0.5, substantially lower than the predicted XLogP3 of +0.9 for its direct phenyl analog 5-phenyl-1H-1,2,4-triazole-3-sulfonamide (PubChem CID 26542678) [1]. This difference arises from replacement of the hydrophobic phenyl ring with the polarizable 4-pyridyl substituent. No experimental logP/logD data were identified for this compound from primary literature [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.5 |
| Comparator Or Baseline | 5-Phenyl-1H-1,2,4-triazole-3-sulfonamide (PubChem CID 26542678): XLogP3 = +0.9 (computed) |
| Quantified Difference | ΔXLogP3 = −1.4 log units (more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem); no experimental logP available for either compound |
Why This Matters
The 1.4 log-unit difference in predicted lipophilicity directly impacts aqueous solubility, membrane permeability, and formulation strategy, making this compound unsuitable as a drop-in replacement for phenyl-substituted analogs in cell-based assays or in vivo studies.
- [1] PubChem. Computed Properties for CID 199769 (5-(4-pyridyl)) and CID 26542678 (5-phenyl analog). XLogP3 values. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-03). View Source
- [2] Extensive literature search of PubMed, Google Scholar, and patent databases on 2026-05-03 returned no peer-reviewed experimental logP/logD data for CAS 4922-97-8 or the 5-phenyl comparator. View Source
